molecular formula C12H17N5O4 B033418 2'-Deoxy-N-ethylguanosine CAS No. 101803-03-6

2'-Deoxy-N-ethylguanosine

Cat. No. B033418
CAS RN: 101803-03-6
M. Wt: 295.29 g/mol
InChI Key: VOKQFDULHQUWAV-XLPZGREQSA-N
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Description

Synthesis Analysis

The synthesis of 2'-Deoxy-N-ethylguanosine involves complex chemical reactions. For example, the reaction of deoxyguanosine with chloroacetaldehyde in dimethylformamide in the presence of K2CO3 leads to the preparation of 1,N2-etheno-2'-deoxyguanosine (1,N2-epsilon dGuo), a related compound, with a yield of 55%. This process highlights the intricate methodologies required to synthesize nucleoside derivatives (Kuśmierek & Singer, 1992).

Molecular Structure Analysis

The molecular structure of 2'-Deoxy-N-ethylguanosine is characterized by its unique nucleoside composition, where the ethyl group modification at the nitrogen atom of guanosine plays a crucial role in its chemical behavior and interactions. The synthesis and characterization of similar compounds like 1,N2-epsilon dGuo provide insights into the molecular structure and its stability, with specific pKa values and fluorescence properties (Kuśmierek & Singer, 1992).

Chemical Reactions and Properties

The chemical reactions involving 2'-Deoxy-N-ethylguanosine can lead to various products depending on the reactants and conditions. For instance, the alkylation of 2'-deoxyguanosine with diazoalkanes results in 1-, O(6)-, and 7-alkyl-2'-deoxyguanosine, demonstrating the nucleoside's reactivity and the formation of diverse derivatives (Farmer et al., 1973).

Safety and Hazards

2’-Deoxy-N-ethylguanosine is a laboratory chemical and is not designed for human therapeutic applications or veterinary use. It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is harmful if swallowed .

properties

IUPAC Name

2-(ethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O4/c1-2-13-12-15-10-9(11(20)16-12)14-5-17(10)8-3-6(19)7(4-18)21-8/h5-8,18-19H,2-4H2,1H3,(H2,13,15,16,20)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKQFDULHQUWAV-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90572443
Record name 2'-Deoxy-N-ethylguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

101803-03-6
Record name 2'-Deoxy-N-ethylguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-Ethyl-2'-deoxyguanosine
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